molecular formula C12H15N3O B8431642 4-amino-N-(1H-indol-5-yl)butanamide

4-amino-N-(1H-indol-5-yl)butanamide

Cat. No.: B8431642
M. Wt: 217.27 g/mol
InChI Key: SUDZMWNBWMQOTE-UHFFFAOYSA-N
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Description

4-amino-N-(1H-indol-5-yl)butanamide is a synthetic organic compound featuring a molecular architecture that combines an indole ring system with a linear butanamide chain terminating in a primary amine. The indole nucleus is a privileged scaffold in medicinal chemistry and is known for its widespread presence in biologically active molecules, contributing to diverse pharmacological effects such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The butanamide linker, or a similar flexible chain, is a common feature in active pharmaceutical ingredients and designed bioactive molecules, serving as a spacer to connect key pharmacophoric elements . While the specific biological profile and mechanism of action of 4-amino-N-(1H-indol-5-yl)butanamide require further experimental investigation, its structure suggests significant potential as a versatile intermediate or building block in organic synthesis and drug discovery. Researchers may explore its utility in constructing more complex polyheterocyclic systems or as a precursor for the development of novel enzyme inhibitors or receptor ligands. The primary amine group offers a handle for further functionalization through amide bond formation, reductive amination, or other coupling reactions. This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-amino-N-(1H-indol-5-yl)butanamide

InChI

InChI=1S/C12H15N3O/c13-6-1-2-12(16)15-10-3-4-11-9(8-10)5-7-14-11/h3-5,7-8,14H,1-2,6,13H2,(H,15,16)

InChI Key

SUDZMWNBWMQOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CCCN

Origin of Product

United States

Comparison with Similar Compounds

4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide (CAS: 1401540-58-6)

This compound shares the N-(1H-indol-5-yl)butanamide core but incorporates a pyrimidinyl substituent on the amino group. Its molecular weight (323.4 g/mol) and formula (C₁₈H₂₁N₅O) differ significantly from the parent compound, suggesting divergent pharmacokinetic profiles .

Quinoline-Linked Indole Butanamides (3am, 3an, 3ao)

These derivatives (e.g., 3am: 4-(1H-indol-5-yl)-N-(quinolin-8-yl)butanamide) replace the amino group with a quinoline moiety. Key distinctions include:

  • Synthetic Yields : Ranging from 36% (3ao) to 47% (3an), indicating moderate efficiency compared to unsubstituted analogs .
  • Purity : Confirmed via ¹H/¹³C NMR and HRMS, similar to validation methods for the parent compound .

Table 1: Comparison of Indole Butanamides

Compound Substituent Molecular Formula Yield (%) Key Features
4-amino-N-(1H-indol-5-yl)butanamide Amino group C₁₂H₁₅N₃O N/A Flexible backbone
3am Quinolin-8-yl C₂₁H₁₈N₄O 40 Enhanced rigidity
CAS: 1401540-58-6 Pyrimidin-2-yl C₁₈H₂₁N₅O N/A Additional H-bonding sites

Indole Acetamide Derivatives (10j–10m)

These compounds (e.g., 10j: N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) feature an acetamide linker instead of butanamide, with diverse aryl substituents. Key differences include:

  • Synthetic Challenges : Yields as low as 6% (10k) due to steric hindrance from bulky substituents .
  • Thermal Stability : Higher melting points (153–194°C) compared to butanamides, suggesting stronger crystalline packing .

Table 2: Indole Acetamides vs. Butanamides

Parameter Butanamides Acetamides
Linker Length 4-carbon chain 2-carbon chain
Representative Yield (%) 40 (3am) 6–17 (10j–10m)
Melting Point Range (°C) Not reported 153–194
Bioactivity Underexplored Anticancer (Bcl-2/Mcl-1)

Sulfonamide-Based Indazole Derivatives

N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide exemplifies sulfonamide analogs with antiproliferative activity. Unlike 4-amino-N-(1H-indol-5-yl)butanamide, these compounds leverage sulfonamide groups for enhanced acidity and solubility. Reported activity against murine cell lines suggests broader applications in oncology, though direct comparisons to indole butanamides are lacking .

Research Implications and Gaps

  • Structural Optimization: The amino group in 4-amino-N-(1H-indol-5-yl)butanamide offers a site for functionalization, as seen in pyrimidine- or quinoline-substituted analogs .
  • Biological Screening : While acetamides show anticancer activity , the biological profile of the parent butanamide remains unstudied.
  • Synthetic Feasibility : Higher yields in butanamides (e.g., 3am at 40%) vs. acetamides (≤17%) suggest scalability advantages for further development .

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(1H-indol-5-yl)butanamide, and what key reaction conditions are required?

The synthesis typically involves amidation or coupling reactions between indole derivatives and butanamide precursors. For example, a pyrimidine-substituted analog (4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide) is synthesized via multi-step protocols, including nucleophilic substitution and amide bond formation under anhydrous conditions using catalysts like HATU . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How is the structural integrity of 4-amino-N-(1H-indol-5-yl)butanamide validated post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and carbon frameworks (e.g., indole NH signals at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., HRMS matching calculated values within 2 ppm error) .
  • Infrared Spectroscopy (IR) : To detect functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential, with IC₅₀ values compared to controls .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for 4-amino-N-(1H-indol-5-yl)butanamide derivatives?

  • Factorial design experiments to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
  • Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield by 15–20% .

Q. How do structural modifications (e.g., substituents on indole or butanamide) influence biological activity?

SubstituentPositionActivity TrendSource
ChlorineIndole-4Increased cytotoxicity (IC₅₀ < 10 µM)
MethoxyIndole-5Reduced solubility but enhanced target binding
Substituent effects are analyzed via structure-activity relationship (SAR) models, prioritizing electron-withdrawing groups for anticancer activity .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Meta-analysis of assay conditions: Cell line heterogeneity (e.g., HeLa vs. MCF-7) and incubation time (48 vs. 72 hrs) significantly impact results .
  • Dose-response curve normalization using reference compounds (e.g., doxorubicin) to control for batch variability .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) identifies potential interactions with Bcl-2/Mcl-1 proteins, highlighting hydrogen bonds with indole NH and amide carbonyl .
  • Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) under physiological pH and temperature .
  • LC-MS/MS metabolite profiling detects oxidation products (e.g., hydroxylation at indole C-6) .

Methodological Considerations

Q. What strategies mitigate amide bond hydrolysis during in vivo assays?

  • Prodrug design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
  • PEGylation : Improves plasma stability by reducing enzymatic access .

Q. How are off-target effects minimized in kinase inhibition studies?

  • Selectivity profiling across kinase panels (e.g., 400+ kinases via KINOMEscan) identifies promiscuous binding .
  • Crystallography resolves binding site interactions to guide rational substituent addition (e.g., bulkier groups to block non-specific pockets) .

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